Synthesis and Physicochemical Profiling of 3-Thia-7-azabicyclo[3.3.1]nonane Hydrochloride: An In-Depth Technical Guide
Synthesis and Physicochemical Profiling of 3-Thia-7-azabicyclo[3.3.1]nonane Hydrochloride: An In-Depth Technical Guide
Introduction & Strategic Rationale
The 3-thia-7-azabicyclo[3.3.1]nonane scaffold represents a privileged, rigid bicyclic framework in medicinal chemistry. Derivatives of this diheterobicyclic class—most notably 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (BRB-I-28)—have demonstrated potent Class Ib antiarrhythmic activity by selectively modulating cardiac sodium channels [1]. Synthesizing the unsubstituted core as a hydrochloride salt provides a versatile, highly stable building block for downstream pharmaceutical derivatization.
The retrosynthetic strategy for this molecule must overcome specific chemical hurdles, primarily the presence of the thioether moiety. The construction of the bicyclic system relies on a thermodynamically driven double Mannich condensation [2]. However, the critical challenge arises during the subsequent N-debenzylation step. Standard catalytic hydrogenolysis (e.g., H2 over Pd/C ) is highly inefficient here due to the potent catalyst-poisoning effect of the sulfur atom. To bypass this, a chemical dealkylation utilizing 1-chloroethyl chloroformate (ACE-Cl, Olofson's reagent) is employed. This ensures high-yield cleavage of the benzyl protecting group without interacting with or oxidizing the sulfur atom, establishing a highly reliable and self-validating synthetic loop.
Physicochemical & Conformational Profiling
Understanding the structural dynamics of the 3-thia-7-azabicyclo[3.3.1]nonane system is critical for rational drug design. Single-crystal X-ray diffraction studies of related hydroperchlorate salts reveal that the saturated bicyclic core predominantly adopts a chair-chair (CC) conformation in the solid state, which is essential for its spatial interaction with ion channel receptors [1, 3].
Table 1 summarizes the core quantitative and physicochemical data for the target molecule.
| Property | Value |
| Chemical Name | 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride |
| CAS Registry Number | 2137536-36-6 |
| Free Base CAS Number | 329-95-3 |
| Molecular Formula | C7H14ClNS |
| Molecular Weight | 179.71 g/mol |
| Core Conformation (Solid State) | Chair-Chair (CC) |
| Therapeutic Classification | Class Ib Antiarrhythmic Scaffold |
Mechanistic Visualization
The following workflow illustrates the step-by-step synthetic progression from acyclic precursors to the final hydrochloride salt.
Fig 1: Step-by-step synthetic workflow for 3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating visual or chemical feedback loops to ensure the success of each transformation.
Step 1: Double Mannich Condensation
Objective: Synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one.
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Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydro-4H-thiopyran-4-one (4-thianone) (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid. The acidic environment is causally required to promote the formation of the reactive iminium ion intermediate. Slowly add an excess of paraformaldehyde (2.5 eq).
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Reaction Dynamics: Heat the mixture to 90°C for 12 hours. The reaction is self-validating via TLC (Hexanes/EtOAc); the complete consumption of the highly UV-active 4-thianone indicates the closure of the bicyclic system [2].
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Workup: Cool to room temperature, neutralize with 10% NaOH until pH 9, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 2: Wolff-Kishner Reduction
Objective: Deoxygenation of the C9 ketone to yield 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane.
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Procedure: Dissolve the ketone intermediate from Step 1 in diethylene glycol. Add hydrazine hydrate (3.0 eq) and potassium hydroxide (KOH) (4.0 eq).
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Reaction Dynamics: Diethylene glycol is chosen specifically for its high boiling point, allowing the reaction to reach the 190–200°C required to decompose the hydrazone intermediate. Heat the mixture to 120°C for 2 hours to form the hydrazone, then distill off the water to allow the internal temperature to rise to 190°C.
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Validation: The reaction is visually self-validating; the vigorous evolution of nitrogen gas ( N2 ) confirms the decomposition of the hydrazone into the target alkane [1]. Once gas evolution ceases, the reduction is complete.
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Workup: Cool the mixture, dilute with water, and extract with diethyl ether. Dry and concentrate to yield the benzylated free base.
Step 3: N-Debenzylation via Olofson’s Reagent
Objective: Chemoselective cleavage of the N-benzyl group without sulfur poisoning.
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Procedure: Dissolve 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C (to control the exothermic formation of the quaternary ammonium intermediate) and dropwise add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq). Reflux for 2 hours to form the 1-chloroethyl carbamate intermediate.
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Reaction Dynamics: Remove the DCE solvent completely under reduced pressure. Resuspend the crude carbamate in methanol and reflux for 1 hour.
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Validation: The methanolysis step is self-validating through the evolution of carbon dioxide ( CO2 ) gas. As the carbamate decomposes into the secondary amine hydrochloride and acetaldehyde, bubbling will be observed. Cessation of bubbling indicates quantitative deprotection.
Step 4: Hydrochloride Salt Formation
Objective: Isolation of the highly pure 3-thia-7-azabicyclo[3.3.1]nonane hydrochloride.
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Procedure: The crude product from Step 3 is free-based using aqueous K2CO3 and extracted into DCM to remove any polymeric acetaldehyde byproducts. After concentrating the pure free base, dissolve it in a minimal amount of anhydrous diethyl ether.
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Reaction Dynamics: While stirring vigorously at 0°C, introduce a stoichiometric amount of 2M HCl in diethyl ether. The use of an anhydrous solvent system prevents the formation of hydrates.
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Validation: The immediate precipitation of a bright white, crystalline solid serves as a visual confirmation of salt formation. Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum to yield the final 3-thia-7-azabicyclo[3.3.1]nonane hydrochloride.
References
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Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state Journal of Medicinal Chemistry[Link]
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7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-Oxide Acta Crystallographica Section C: Structural Chemistry[Link]
